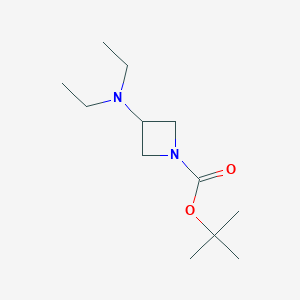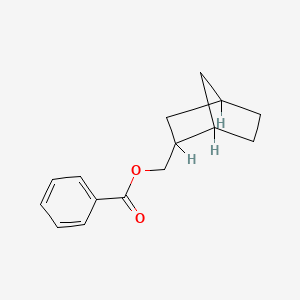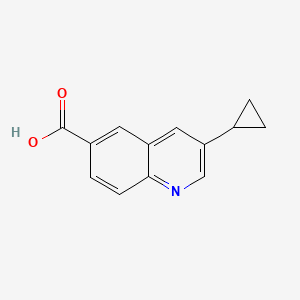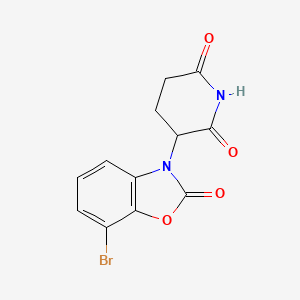
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a heterocyclic compound that contains both benzoxazole and piperidinedione moieties. Heterocyclic compounds are widely used in various fields such as chemistry, biology, medicine, and industry due to their diverse biological activities and chemical properties.
Preparation Methods
The synthesis of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves the formation of the benzoxazole ring followed by the introduction of the piperidinedione moiety. Common synthetic routes include:
Cyclization Reactions: The benzoxazole ring can be formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.
Formation of Piperidinedione: The piperidinedione moiety can be introduced through reactions involving diketene or its derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities.
Industry: The compound is used in the development of organic functional materials, such as pigments and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can be compared with other similar compounds, such as:
- 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of benzoxazole and piperidinedione moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN2O4 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
3-(7-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O4/c13-6-2-1-3-7-10(6)19-12(18)15(7)8-4-5-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17) |
InChI Key |
SKXUZUZFBLHEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C(C(=CC=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)

![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
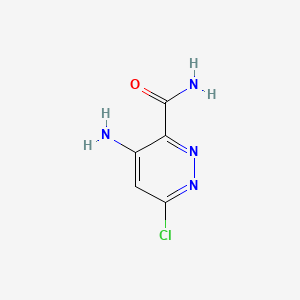

![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)

